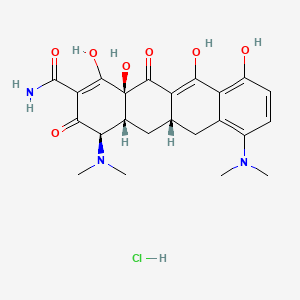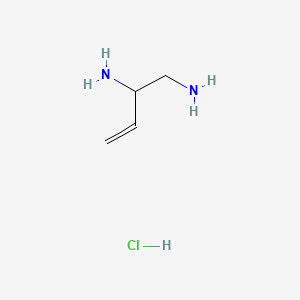
3,4-Diamino-1-butene Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diamino-1-butene Hydrochloride is a chemical compound with the molecular formula C4H10N2·HClThis compound is used as a building block in the synthesis of various pharmaceuticals, including antiglaucoma and anticancer drugs.
Vorbereitungsmethoden
3,4-Diamino-1-butene Hydrochloride can be synthesized from 4-Tolylsulfonamide, a carbonic anhydrase inhibitor. The synthetic route involves the reaction of 4-Tolylsulfonamide with appropriate reagents under controlled conditions to yield this compound. Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,4-Diamino-1-butene Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,4-Diamino-1-butene Hydrochloride has several scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it is studied for its potential as a carbonic anhydrase inhibitor, which has implications in treating glaucoma and cancer. In medicine, it is used in the development of drugs targeting these conditions. In industry, it is used in the synthesis of various chemical intermediates.
Wirkmechanismus
The mechanism of action of 3,4-Diamino-1-butene Hydrochloride involves its interaction with molecular targets such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can reduce intraocular pressure in glaucoma patients and inhibit the growth of cancer cells. The pathways involved include the inhibition of carbonic anhydrase activity, leading to decreased production of aqueous humor in the eye and reduced tumor cell proliferation.
Vergleich Mit ähnlichen Verbindungen
3,4-Diamino-1-butene Hydrochloride can be compared with similar compounds such as 3,4-Diamino-1-butene and 3,4-Diamino-1-butene Dihydrochloride. These compounds share similar chemical structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific inhibitory activity against carbonic anhydrase, making it particularly useful in the treatment of glaucoma and cancer .
Eigenschaften
Molekularformel |
C4H11ClN2 |
|---|---|
Molekulargewicht |
122.60 g/mol |
IUPAC-Name |
but-3-ene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-4(6)3-5;/h2,4H,1,3,5-6H2;1H |
InChI-Schlüssel |
XQVQBNKVNNHPNN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
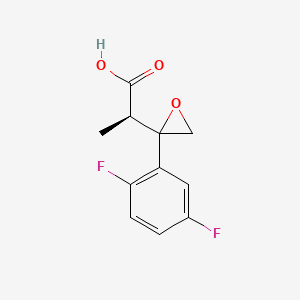
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
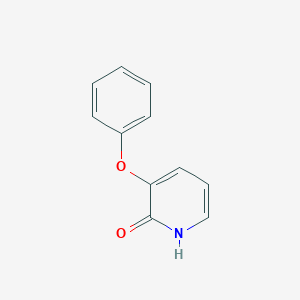
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)

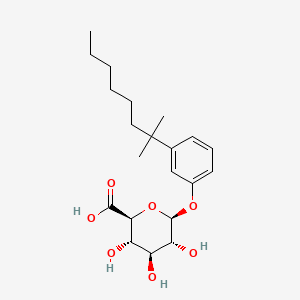
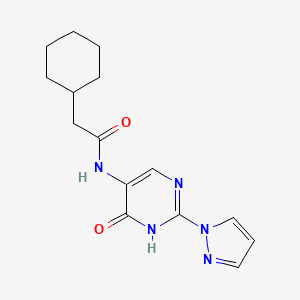
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
